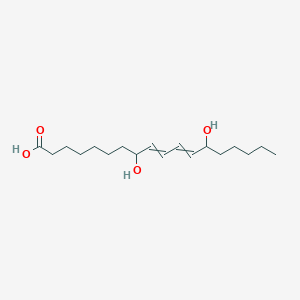
Copper--palladium (2/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper–palladium (2/3) is a bimetallic compound consisting of copper and palladium in a 2:3 ratio. This compound is of significant interest due to its unique catalytic properties, which make it valuable in various chemical reactions and industrial applications. The combination of copper and palladium enhances the stability and reactivity of the compound, making it a versatile catalyst in organic synthesis and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper–palladium (2/3) can be synthesized through various methods, including:
Wet Chemical Technique: This involves the reduction of copper and palladium salts in an aqueous solution, followed by the formation of the bimetallic compound.
Reverse Micelle Method: This technique uses microemulsions to control the size and distribution of the nanoparticles.
Biosynthesis: Utilizing biological agents such as plant extracts to reduce metal salts and form the compound.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction and improve yield.
Sol-Gel Method: A process that involves the transition of a solution into a solid gel phase to form the compound.
Industrial Production Methods: In industrial settings, the production of copper–palladium (2/3) often involves large-scale chemical reduction processes, where copper and palladium salts are reduced in the presence of stabilizing agents to form the desired bimetallic nanoparticles .
Análisis De Reacciones Químicas
Types of Reactions: Copper–palladium (2/3) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form oxides of copper and palladium.
Reduction: It can be reduced back to its metallic form using reducing agents.
Substitution: The compound can participate in substitution reactions, where ligands or other groups replace existing atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligands such as phosphines, amines, and halides are often involved in substitution reactions.
Major Products: The major products formed from these reactions include various copper and palladium oxides, reduced metallic forms, and substituted complexes .
Aplicaciones Científicas De Investigación
Copper–palladium (2/3) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which copper–palladium (2/3) exerts its effects involves several steps:
Oxidative Addition: The palladium center undergoes oxidative addition with substrates, forming a palladium complex.
Transmetalation: Copper facilitates the transfer of organic groups to the palladium center.
Reductive Elimination: The final step involves the elimination of the product and regeneration of the palladium catalyst.
These steps are crucial in catalytic cycles, enabling efficient and selective transformations in various chemical reactions .
Comparación Con Compuestos Similares
Copper Nanoparticles: Used in catalysis but lack the enhanced stability and reactivity provided by palladium.
Palladium Nanoparticles: Highly effective in catalysis but more expensive and less abundant than copper.
Gold-Palladium Bimetallics: Similar catalytic properties but gold is more expensive and less reactive than copper.
Uniqueness: Copper–palladium (2/3) stands out due to its balanced combination of cost-effectiveness, stability, and catalytic efficiency. The synergistic effects of copper and palladium make it a superior choice for various applications compared to its individual components or other bimetallic combinations .
Propiedades
Número CAS |
186027-91-8 |
|---|---|
Fórmula molecular |
Cu2Pd3 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
copper;palladium |
InChI |
InChI=1S/2Cu.3Pd |
Clave InChI |
TUBKDACTKKUTKG-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Pd].[Pd].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


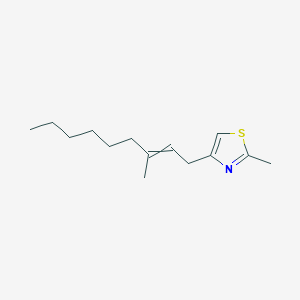
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)

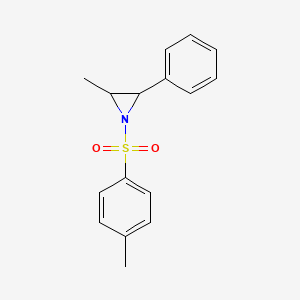
![2-[(Trimethoxysilyl)methyl]propane-1,3-diamine](/img/structure/B14261909.png)
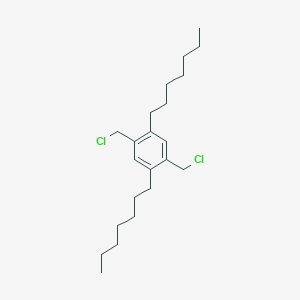


![2-Pyrrolidinone, 3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14261953.png)
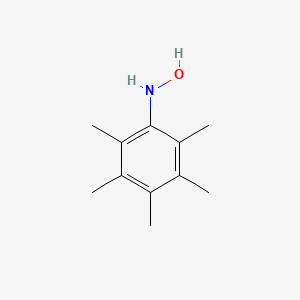
![7,7-Dimethylspiro[4.5]decane-1,4-dione](/img/structure/B14261966.png)
